molecular formula C4H11Br2N B1655451 Propylamine, hydrobromide, (R)-, (-)- CAS No. 36600-43-8

Propylamine, hydrobromide, (R)-, (-)-

Cat. No. B1655451
CAS RN: 36600-43-8
M. Wt: 232.94 g/mol
InChI Key: WSOKWOJPSCLMID-UHFFFAOYSA-N
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Description

“Propylamine, hydrobromide, ®-, (-)-” is an organic compound with the molecular formula C3H10BrN . It is a colorless to white crystalline powder that has a melting point of 93-96 °C. It is commonly used as a reagent in organic synthesis.


Synthesis Analysis

Propylamine hydrobromide, ®-, (-)- can be synthesized by reacting 1-bromopropane and ammonia in the presence of a catalyst. The resulting product is then treated with hydrobromic acid to yield propylamine hydrobromide, ®-, (-)-.


Chemical Reactions Analysis

Propylamine hydrobromide, ®-, (-)- is widely used as a reagent in organic synthesis. It has been reported to exhibit anti-tumor, anti-inflammatory, and antiviral activities.


Physical And Chemical Properties Analysis

Propylamine hydrobromide, ®-, (-)- is soluble in water, ethanol, and ether. It has a density of 1.32 g/mL and a boiling point of 95 °C. It is a hygroscopic compound and must be stored in a dry place to avoid decomposition.

Safety and Hazards

Propylamine hydrobromide, ®-, (-)- is a potentially hazardous compound and can cause irritation to the skin, eyes, and respiratory system . It should be handled with care, and proper protective measures should be taken . The compound has been shown to be toxic in high doses, and its toxicity should be carefully assessed in scientific experiments .

properties

IUPAC Name

1-bromobutan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKWOJPSCLMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502474
Record name 1-Bromobutan-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylamine, hydrobromide, (R)-, (-)-

CAS RN

36600-43-8
Record name NSC50596
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromobutan-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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